Lipophilicity (LogP) Profile vs. Unsubstituted Analog
The introduction of a meta-fluorine atom on the phenyl ring of 2,2,2-trifluoro-1-phenylethanamine results in a measurable increase in lipophilicity, a key driver of membrane permeability and protein binding. The calculated logP for 2,2,2-Trifluoro-1-(3-fluorophenyl)ethanamine is 2.2, compared to an estimated logP of 1.9 for the unsubstituted 2,2,2-trifluoro-1-phenylethanamine [1].
| Evidence Dimension | Lipophilicity (Calculated logP) |
|---|---|
| Target Compound Data | 2.2 |
| Comparator Or Baseline | 2,2,2-Trifluoro-1-phenylethanamine: 1.9 (estimated) |
| Quantified Difference | +0.3 units (higher lipophilicity) |
| Conditions | Calculated property based on chemical structure (XLogP3 or equivalent method). |
Why This Matters
A higher logP indicates increased lipophilicity, which can significantly enhance a compound's ability to cross biological membranes, making the 3-fluoro analog a potentially more valuable scaffold for CNS or intracellular drug targets.
- [1] ChemSpider. (n.d.). 2,2,2-Trifluoro-1-phenylethanamine. Retrieved from http://legacy.chemspider.com/Chemical-Structure.2006595.html View Source
